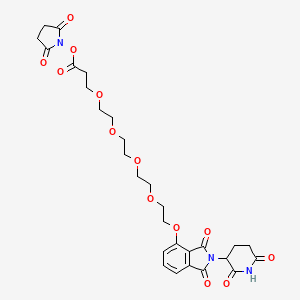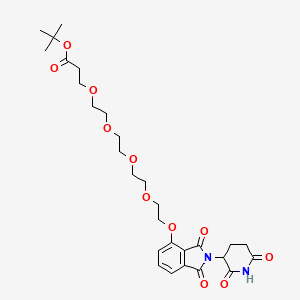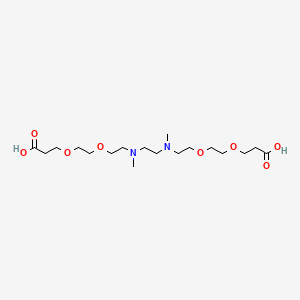
OPSS-Val-Cit-PAB-PNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
OPSS-Val-Cit-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the targeted delivery of cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues. The linker is cleavable, meaning it can be broken down under specific conditions, allowing the release of the attached drug within the target cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of OPSS-Val-Cit-PAB-PNP involves multiple steps, including the formation of peptide bonds and the attachment of functional groups that enable its cleavability. The general synthetic route includes:
Formation of the Val-Cit dipeptide: This step involves coupling valine and citrulline using standard peptide synthesis techniques.
Attachment of PAB (para-aminobenzyloxycarbonyl): This step involves the coupling of the dipeptide with PAB, which serves as a self-immolative spacer.
Incorporation of OPSS (ortho-pyridyl disulfide): This step involves the attachment of OPSS to the PAB-Val-Cit intermediate, enabling the formation of a cleavable disulfide bond.
Addition of PNP (para-nitrophenyl): This final step involves the attachment of PNP, which serves as a leaving group in the conjugation reaction with the antibody
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of automated peptide synthesizers: To streamline the synthesis of the Val-Cit dipeptide.
Purification techniques: Such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels
化学反应分析
Types of Reactions
OPSS-Val-Cit-PAB-PNP undergoes several types of chemical reactions:
Cleavage reactions: The disulfide bond in OPSS can be cleaved under reducing conditions, releasing the cytotoxic agent.
Hydrolysis: The PNP group can be hydrolyzed under basic conditions, facilitating the conjugation with antibodies.
Substitution reactions: The PAB group can undergo nucleophilic substitution, enabling the attachment of various payloads
Common Reagents and Conditions
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.
Basic conditions: Such as sodium hydroxide (NaOH) for PNP hydrolysis.
Nucleophiles: Such as amines for PAB substitution
Major Products Formed
Cytotoxic agents: Released upon cleavage of the disulfide bond.
Conjugated antibodies: Formed upon hydrolysis and substitution reactions
科学研究应用
OPSS-Val-Cit-PAB-PNP has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Used in the production of biopharmaceuticals and diagnostic tools
作用机制
The mechanism of action of OPSS-Val-Cit-PAB-PNP involves:
Targeted delivery: The compound is conjugated to an antibody that specifically binds to cancer cell antigens.
Cleavage and release: Upon binding, the linker is cleaved by intracellular enzymes, releasing the cytotoxic agent within the cancer cells.
Molecular targets: The cytotoxic agent targets cellular components such as microtubules or DNA, leading to cell death
相似化合物的比较
Similar Compounds
Fmoc-Val-Cit-PAB-PNP: Another cleavable linker used in ADC synthesis, known for its superior plasma stability.
MC-Val-Cit-PAB-PNP: A bifunctional cathepsin cleavable linker used in ADC construction.
Uniqueness
OPSS-Val-Cit-PAB-PNP is unique due to its specific design that allows for efficient and targeted delivery of cytotoxic agents, minimizing off-target effects and enhancing therapeutic efficacy .
属性
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[3-(pyridin-2-yldisulfanyl)propanoylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O9S2/c1-21(2)29(39-27(41)16-19-50-51-28-7-3-4-17-35-28)31(43)38-26(6-5-18-36-32(34)44)30(42)37-23-10-8-22(9-11-23)20-48-33(45)49-25-14-12-24(13-15-25)40(46)47/h3-4,7-15,17,21,26,29H,5-6,16,18-20H2,1-2H3,(H,37,42)(H,38,43)(H,39,41)(H3,34,36,44)/t26-,29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQFQQZJUFCHCZ-WNJJXGMVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCSSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCSSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)










![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8106530.png)
